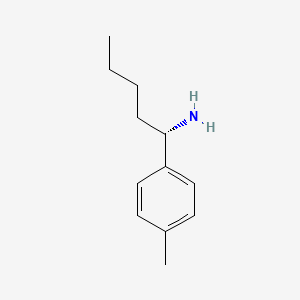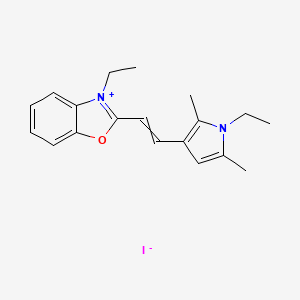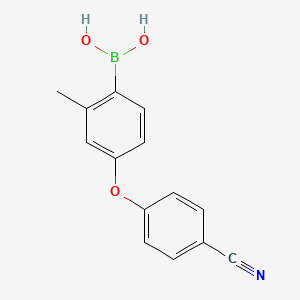
4-(4-Cyanophenoxy)-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenoxy)-2-methylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanophenoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenoxy)-2-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-cyanophenol.
Reaction with Boronic Acid: The phenol derivatives are reacted with boronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenoxy)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The cyanophenoxy group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride are used.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated phenyl derivatives and alkylated phenyl derivatives.
Scientific Research Applications
4-(4-Cyanophenoxy)-2-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenoxy)-2-methylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the methyl group and cyanophenoxy substitution.
Phenylboronic acid: Lacks both the cyanophenoxy and methyl groups.
Crisaborole: Contains a boron atom and is used as a topical anti-inflammatory agent.
Uniqueness
4-(4-Cyanophenoxy)-2-methylphenylboronic acid is unique due to the presence of both the cyanophenoxy and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12BNO3 |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
[4-(4-cyanophenoxy)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H12BNO3/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-8,17-18H,1H3 |
InChI Key |
ZVRUWHKEIJYTPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



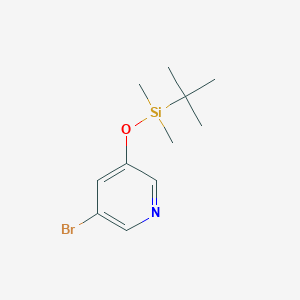
![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
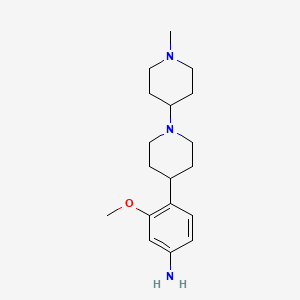
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)
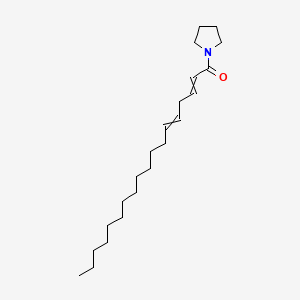
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
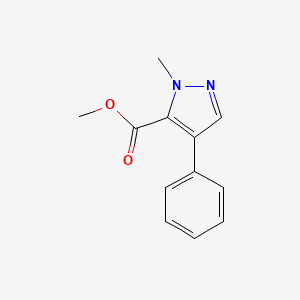
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
